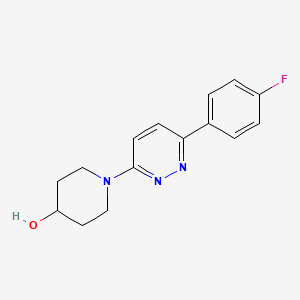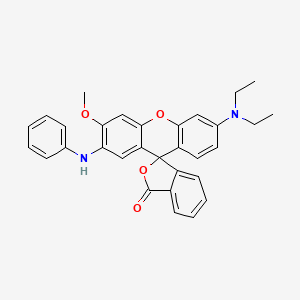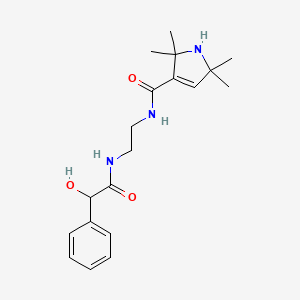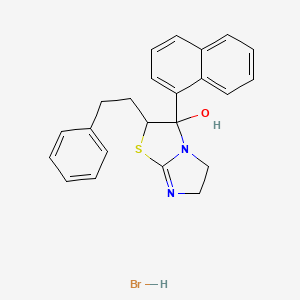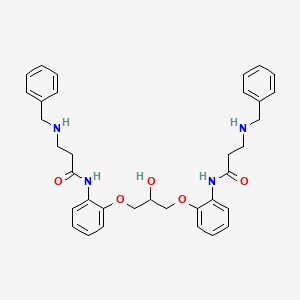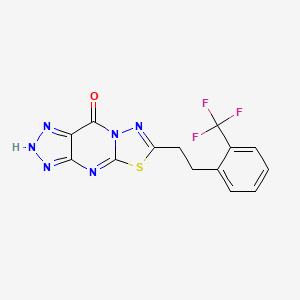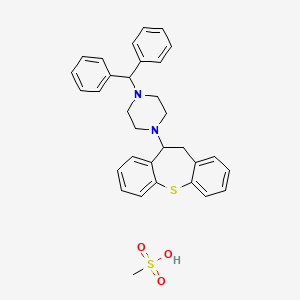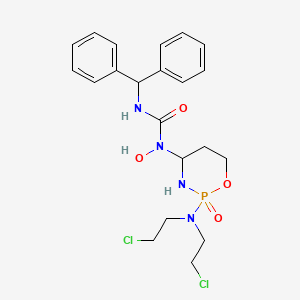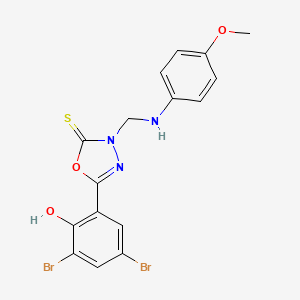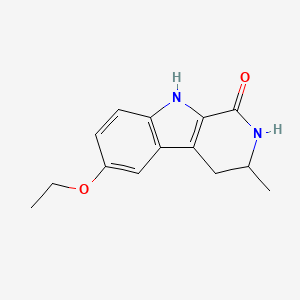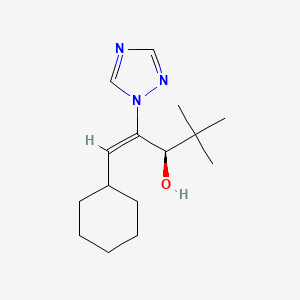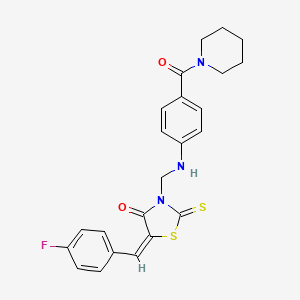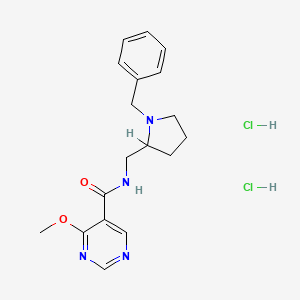
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Starting from pyrimidine derivatives, nucleophilic substitution can introduce the carboxamide group.
Reductive amination: This step may involve the reaction of a pyrrolidine derivative with a benzyl halide under reducing conditions to form the N-((1-benzyl-2-pyrrolidinyl)methyl) moiety.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Various substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various pyrimidine derivatives.
Catalysis: Employed in catalytic reactions to study reaction mechanisms.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Therapeutic Applications: Evaluated for its therapeutic effects in treating diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Examined for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate pathways: Affect biological pathways by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinecarboxamide derivatives: Compounds with similar structures but different substituents.
Benzylpyrrolidine derivatives: Compounds with the benzylpyrrolidine moiety but different functional groups.
Uniqueness
The uniqueness of 5-Pyrimidinecarboxamide, N-((1-benzyl-2-pyrrolidinyl)methyl)-4-methoxy-, dihydrochloride, hydrate lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
84332-27-4 |
|---|---|
Molecular Formula |
C18H24Cl2N4O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H22N4O2.2ClH/c1-24-18-16(11-19-13-21-18)17(23)20-10-15-8-5-9-22(15)12-14-6-3-2-4-7-14;;/h2-4,6-7,11,13,15H,5,8-10,12H2,1H3,(H,20,23);2*1H |
InChI Key |
VWPOKSFUQAGUNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1C(=O)NCC2CCCN2CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


